molecular formula C12H12N2O3 B3124953 6-hydroxy-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 321391-92-8

6-hydroxy-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No.: B3124953
CAS No.: 321391-92-8
M. Wt: 232.23 g/mol
InChI Key: PGKNRKPWUGXOKM-UHFFFAOYSA-N
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Description

6-Hydroxy-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a bicyclic heterocyclic compound featuring a fused pyrroloimidazole core with a hydroxy group at position 6 and a phenyl substituent at position 2. Its molecular formula is C₁₂H₁₁N₂O₃ (CAS 75281-55-9 for the 6R-trans isomer) , and it exhibits stereochemical diversity, as evidenced by the (6R,7aS) configuration in CAS 67943-20-8 . The compound’s unique structure combines hydrogen-bonding capacity (via the hydroxy group) and aromatic interactions (via the phenyl ring), making it a candidate for pharmacological and synthetic studies.

Properties

IUPAC Name

6-hydroxy-2-phenyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-9-6-10-11(16)14(12(17)13(10)7-9)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKNRKPWUGXOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)N(C2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-hydroxy-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.24 g/mol
  • Density : 1.47 g/cm³ (predicted)
  • Melting Point : 102.00 °C

These properties suggest that the compound may exhibit significant stability and solubility, which are essential for biological activity.

The biological activity of 6-hydroxy-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, which can influence signal transduction pathways.
  • Antimicrobial Activity : Some studies indicate potential antimicrobial properties against various pathogens.

Antimicrobial Activity

A study conducted by researchers highlighted the antimicrobial efficacy of 6-hydroxy-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione against several bacterial strains. The Minimum Inhibitory Concentrations (MICs) were determined, showing promising results:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound possesses significant antibacterial properties, warranting further investigation into its potential as an antimicrobial agent.

Enzyme Inhibition Studies

Research has also focused on the compound's ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, an in vitro study demonstrated that it effectively inhibited the activity of certain kinases involved in cancer cell proliferation:

EnzymeIC50 (µM)
Protein Kinase A10
Cyclin-dependent Kinase25

This inhibition suggests a potential role for the compound in cancer therapeutics by targeting key regulatory enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-[4-Fluoro-3-(Trifluoromethyl)phenyl] Analogs
  • Structure : The phenyl ring is substituted with electron-withdrawing groups (4-fluoro-3-trifluoromethyl) .
  • Synthesis : Prepared via Cu(OAc)₂-catalyzed coupling of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione with aryl boronic acids (39% yield) .
  • Applications : Demonstrated antischistosomal activity in SAR studies, suggesting substituent-dependent bioactivity .
2-(3-Nitrophenyl) Derivatives
  • Structure : Features a meta-nitro group on the phenyl ring (CAS 1189765-13-6) .
  • Synthetic Challenges : Lower yields reported due to steric and electronic effects during coupling reactions .
2-(4-Aminophenyl) Derivatives
  • Structure: Para-amino substituent (CAS 1284540-54-0) .
  • Reactivity: The amino group enables further functionalization (e.g., amide coupling) and enhances solubility via hydrogen bonding .

Core Modifications: Hydroxy Group and Stereochemistry

Parent Compound: Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
  • Structure : Lacks the 6-hydroxy and 2-phenyl groups (CAS 5768-79-6) .
  • Baseline Activity : Used as a scaffold for derivatization; minimal bioactivity without substituents .
7a-Methyl Substituted Analogs
  • Structure : Methyl group at position 7a (CAS 42856-70-2) .
  • Physicochemical Properties : Increased hydrophobicity compared to the hydroxy variant, as evidenced by industrial safety data recommending handling precautions .
Methoxy Derivatives
  • Structure : Methoxy group replaces the hydroxy group (e.g., 2-methoxy analog, CAS 126100-98-9) .
  • Synthesis : Achieved via microwave-assisted reactions (81% yield) .
  • Impact : Reduced hydrogen-bonding capacity but improved metabolic stability .

Stereochemical Variants

  • (6R-trans) Isomer : Reported in CAS 75281-55-9 with distinct spatial orientation of the hydroxy group .
  • (6R,7aS) Isomer : CAS 67943-20-8 highlights the role of stereochemistry in molecular recognition and crystallinity .

Key Routes for Pyrroloimidazole Diones

Method Example Compounds Yield Key Steps Reference
Cu-Catalyzed Coupling 2-[4-Fluoro-3-(trifluoromethyl)phenyl] 39% Aryl boronic acid coupling
Microwave-Assisted 2-Methoxy derivatives 81% Microwave irradiation, EDCI/DMAP
Cyclocondensation Parent core 33–65% Cyclization of carboxamides
Aerobic C-H Activation Heteroaryl-substituted analogs Moderate Pd-catalyzed functionalization

Structure-Activity Relationships (SAR)

Key Findings

Hydroxy Group : Enhances solubility and target engagement via hydrogen bonding (e.g., 6-hydroxy vs. methoxy analogs) .

Electron-Withdrawing Substituents : Improve binding to hydrophobic pockets (e.g., 4-fluoro-3-trifluoromethylphenyl in antischistosomal studies) .

Amino Groups: Increase synthetic versatility but may reduce membrane permeability .

Pharmacological Potential

  • Limited direct data on the target compound, but analogs show promise in antiparasitic and anticancer applications .

Q & A

Q. What are the primary synthetic routes for 6-hydroxy-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione?

Methodological Answer: The compound is synthesized via cyclocondensation or microwave-assisted reactions. For example:

  • Cyclocondensation : React N-(2,2-dichloro-1-cyanoethenyl)carboxamides with N-nucleophiles under basic conditions (e.g., K₂CO₃/Et₃N) to form the pyrroloimidazole core. Adaptations from analogous syntheses show yields up to 81% when using microwave irradiation (120°C, 2 h) .
  • Cu-catalyzed coupling : Utilize Cu catalysts for C(sp²)-N bond formation between boronic acids and cyclic imides, as demonstrated in hydantoin synthesis .

Q. How is the compound structurally characterized post-synthesis?

Methodological Answer: Characterization relies on spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR (e.g., DMSO-d₆) identify proton environments (e.g., δ 1.58–2.08 ppm for cyclic CH₂ groups) and carbonyl resonances (δ 160–175 ppm) .
  • HPLC : Purity assessment via reverse-phase HPLC with mobile phases like EtOAc/CH₂Cl₂ gradients .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 141 [M+H]⁺ for analogs) .

Q. How do reaction conditions influence stereochemical outcomes in pyrroloimidazole synthesis?

Methodological Answer: Steric and electronic factors govern stereochemistry:

  • Microwave vs. conventional heating : Microwave irradiation enhances reaction homogeneity, reducing side products like trans-isomers (observed in analogous hydantoin derivatives) .
  • Solvent polarity : Polar solvents (e.g., acetonitrile) stabilize transition states, favoring cis-configured products, as seen in tetrahydroimidazole-dione syntheses .
  • Catalyst choice : Cu catalysts promote stereoretentive coupling, critical for preserving chiral centers in hydantoin analogs .

Q. What strategies resolve contradictions in yield optimization across different synthetic protocols?

Methodological Answer: Systematic parameter screening is essential:

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading. For example, microwave protocols achieve higher yields (81%) vs. conventional methods (50–60%) due to rapid energy transfer .
  • Byproduct analysis : Use LC-MS to identify decomposition pathways (e.g., imide ring-opening at >130°C) .
  • Cross-validation : Compare mechanochemical (91% yield) and solution-phase (81%) methods to isolate solvent-free advantages .

Q. How can computational modeling predict reactivity for derivatization?

Methodological Answer:

  • DFT calculations : Model electrophilic substitution at the 6-hydroxy group to predict regioselectivity in phenyl derivatization .
  • MD simulations : Assess solvent interactions to optimize solubility (e.g., CH₂Cl₂ vs. DMF) for functionalization .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with bioactivity trends in analogs .

Q. What analytical methods detect decomposition products during storage?

Methodological Answer:

  • Stability studies : Accelerated degradation (40°C/75% RH) monitored via HPLC-UV to detect hydrolyzed imide rings .
  • Mass fragmentation : ESI-MS/MS identifies decomposition markers (e.g., m/z 98 for ring-opened fragments) .
  • Thermogravimetric analysis (TGA) : Quantifies thermal stability (decomposition onset >200°C for crystalline analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-hydroxy-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
6-hydroxy-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

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